molecular formula C10H5ClF2O2 B5769223 3-chloro-2-(difluoromethyl)-4H-chromen-4-one

3-chloro-2-(difluoromethyl)-4H-chromen-4-one

Cat. No.: B5769223
M. Wt: 230.59 g/mol
InChI Key: HCDHQUNKPHYMMN-UHFFFAOYSA-N
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Description

3-chloro-2-(difluoromethyl)-4H-chromen-4-one is an organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has gained attention due to its unique chemical structure, which includes both chloro and difluoromethyl groups, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

3-chloro-2-(difluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2O2/c11-7-8(14)5-3-1-2-4-6(5)15-9(7)10(12)13/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDHQUNKPHYMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-hydroxybenzaldehyde with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(difluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to chromanol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces chromanol derivatives.

Scientific Research Applications

3-chloro-2-(difluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-(difluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The presence of the chloro and difluoromethyl groups allows the compound to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4H-chromen-4-one: Lacks the difluoromethyl group, resulting in different chemical properties.

    2-(difluoromethyl)-4H-chromen-4-one: Lacks the chloro group, affecting its reactivity and biological activity.

    4H-chromen-4-one: The parent compound without any substituents, used as a reference in comparative studies.

Uniqueness

3-chloro-2-(difluoromethyl)-4H-chromen-4-one is unique due to the presence of both chloro and difluoromethyl groups. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.

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